molecular formula C12H13NO B2784052 N-(2-Phenylallyl)acrylamide CAS No. 39186-76-0

N-(2-Phenylallyl)acrylamide

Cat. No.: B2784052
CAS No.: 39186-76-0
M. Wt: 187.242
InChI Key: PWHJZXLULTVDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylallyl)acrylamide is a specialized organic compound offered as a high-purity material for research and development purposes. As a molecule featuring both acrylamide and allylbenzene functional groups, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional polymers. Researchers may utilize this compound as a monomer in polymerization reactions to create novel polyacrylamide-based materials with tailored properties. Its structure also makes it a candidate intermediate for exploring structure-activity relationships in medicinal chemistry programs. The exact mechanism of action and specific research applications are dependent on the experimental context. Handling should adhere to safe laboratory practices for chemical reagents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-phenylprop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHJZXLULTVDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving safety .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Phenylallyl)acrylamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, including carboxylic acids and ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acrylamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted acrylamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Phenylallyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and cellular signaling pathways. The compound’s electrophilic nature allows it to react with thiol groups on cysteine residues, forming stable adducts .

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Backbone

Compound Name Substituents Key Properties/Applications References
This compound Phenylallyl group on N Catalytic cyclization, oxindole synthesis
N-(2-Hydroxyethyl)acrylamide Hydroxyethyl group on N Polymer synthesis, low toxicity
N-Benzyl-N-octylacrylamide (BOAM) Benzyl and octyl groups on N Hydrophobic copolymers for material science
N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylamide Nitrophenyl-furyl and methylphenyl groups Unknown (structural novelty)

Key Observations :

  • Electron-donating groups (e.g., phenylallyl in the primary compound) enhance participation in cross-coupling reactions.
  • Hydrophobic substituents (e.g., BOAM) promote aggregation in copolymers, useful for material applications .
  • Hydroxyethyl substitution reduces reactivity but improves biocompatibility, as seen in N-(2-Hydroxyethyl)acrylamide’s use in hydrogels .

Bioactive Acrylamides from Natural Sources

Several acrylamide derivatives isolated from plants exhibit notable bioactivity, contrasting with the synthetic utility of this compound:

Compound Name (Example) Source Bioactivity References
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Corydalis hendersonii, Lycium barbarum Anti-inflammatory (IC50 = 17.00 μM)
N-trans-Feruloyl octopamine Datura metel Platelet aggregation inhibition (>60% at 10 μM)

Key Observations :

  • Phenolic substituents (e.g., methoxyphenyl, hydroxyphenyl) correlate with anti-inflammatory and neuroprotective activities .
  • This compound lacks reported bioactivity, highlighting a divergence between synthetic and natural acrylamides.

Heterocyclic Acrylamides in Medicinal Chemistry

Compound Name Heterocycle Potential Application References
N-(5-[3-(Trifluoromethyl)benzyl]-1,3-thiazol-2-yl)-3-phenylacrylamide Thiazole Kinase inhibition (speculative)
N-(2-((5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide Pyrrolopyrimidine Anticancer (preclinical)

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance binding to enzymatic targets .
  • The primary compound’s phenylallyl group is less suited for target-specific interactions compared to these heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Phenylallyl)acrylamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Utilize Michael addition or nucleophilic substitution reactions, employing acryloyl chloride and 2-phenylallylamine as precursors. Monitor reaction conditions (e.g., anhydrous environment, 0–5°C for exothermic control) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water solvent system).
  • Step 3 : Confirm purity using HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How do structural modifications (e.g., substituent addition) influence this compound’s physicochemical properties?

  • Methodology :

  • Step 1 : Introduce electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups at the phenyl or acrylamide moiety.
  • Step 2 : Quantify changes in polarity via logP measurements (shake-flask method) and reactivity via DFT-based global reactivity descriptors (e.g., electrophilicity index) .
  • Step 3 : Correlate modifications with solubility (UV-Vis spectroscopy in DMSO/water mixtures) and thermal stability (TGA/DSC) .

Q. What standard assays are used to assess the compound’s cytotoxicity in vitro?

  • Methodology :

  • Step 1 : Perform dose-response assays (e.g., MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).
  • Step 2 : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Note: N-(4-nitrophenyl)acrylamide analogs show IC50_{50} ~1 mM in HeLa cells, suggesting moderate potency .
  • Step 3 : Validate apoptosis via Annexin V/PI staining and caspase-3/7 activity assays .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., low toxicity vs. high efficacy) be resolved?

  • Methodology :

  • Step 1 : Replicate studies under standardized conditions (e.g., cell passage number, serum concentration).
  • Step 2 : Perform mechanistic profiling:
  • Target Engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases, DNA) .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK, PI3K/AKT) .
  • Step 3 : Cross-validate with in silico docking (AutoDock Vina) to assess binding poses and SAR trends .

Q. What strategies enhance this compound’s selectivity for specific biological targets?

  • Methodology :

  • Step 1 : Rational design using bioisosteric replacement (e.g., thiophene for phenyl) to optimize steric/electronic complementarity .
  • Step 2 : Synthesize derivatives with prodrug features (e.g., esterase-labile groups) for tissue-specific activation .
  • Step 3 : Screen against target panels (e.g., Eurofins Cerep’s Safety44) to assess off-target effects.

Q. How do computational models predict the compound’s reactivity and interaction with biomacromolecules?

  • Methodology :

  • Step 1 : Calculate frontier molecular orbitals (FMOs) and Fukui indices using Gaussian09 to predict nucleophilic/electrophilic sites .
  • Step 2 : Simulate MD trajectories (AMBER/CHARMM) to study binding dynamics with proteins (e.g., tubulin, topoisomerases) .
  • Step 3 : Validate predictions via mutagenesis (e.g., alanine scanning of key residues) .

Data Interpretation & Optimization

Q. What statistical approaches are recommended for analyzing dose-response and synergy studies?

  • Methodology :

  • Step 1 : Apply the Chou-Talalay method (CompuSyn) for combination index (CI) calculations in drug synergy assays .
  • Step 2 : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying substituents’ effects on IC50_{50}) .
  • Step 3 : Address batch effects via mixed-effects modeling (R/lme4) in multi-institutional datasets .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Methodology :

  • Step 1 : Optimize solvent systems (e.g., switch from THF to DMF for better solubility of intermediates) .
  • Step 2 : Implement flow chemistry for precise temperature/pH control and reduced side reactions .
  • Step 3 : Monitor real-time reaction progress via inline FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.